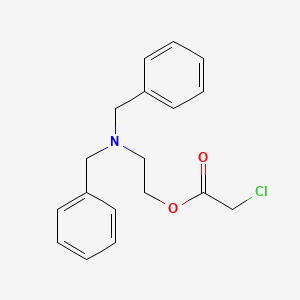
2-(Dibenzylamino)ethyl 2-chloroacetate
Vue d'ensemble
Description
2-(Dibenzylamino)ethyl 2-chloroacetate is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Dibenzylamino)ethyl 2-chloroacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H20ClN
- CAS Number : 1823630-84-7
- Molecular Weight : 295.80 g/mol
The compound features a dibenzylamino group attached to an ethyl chain, which is further linked to a chloroacetate moiety. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antibacterial and anticancer applications. The following sections detail these activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| CD-10 | 0.4 | S. aureus |
| CD-5 | 0.1 | B. subtilis |
These findings suggest that modifications to the dibenzylamine structure can enhance antibacterial properties, potentially leading to the development of new therapeutic agents.
Anticancer Activity
In addition to antibacterial properties, some studies have indicated that compounds derived from or related to this compound may exhibit anticancer effects. For example, certain derivatives have been shown to induce apoptosis in breast cancer cells through mechanisms involving reactive oxygen species generation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Binding : It can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized α-substituted N-acetamide derivatives of ciprofloxacin and norfloxacin, revealing that compounds with dibenzylamine moieties exhibited lower activity than expected due to increased steric hindrance .
- Antiproliferative Effects : Another investigation highlighted that dibenzylamine-containing compounds could suppress tumor growth by inducing apoptosis in malignant cells .
Propriétés
IUPAC Name |
2-(dibenzylamino)ethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-13-18(21)22-12-11-20(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWXVXNQLQEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















